molecular formula C5H10O B1195496 2-Methylbut-2-en-1-ol CAS No. 4675-87-0

2-Methylbut-2-en-1-ol

Cat. No. B1195496
CAS RN: 4675-87-0
M. Wt: 86.13 g/mol
InChI Key: NEJDKFPXHQRVMV-UHFFFAOYSA-N
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Description

2-Methylbut-2-en-1-ol is a natural product found in Dactylanthus taylorii, Litchi chinensis, and other organisms with data available.

Scientific Research Applications

Biofuel Production

2-Methylbut-2-en-1-ol, or isobutanol, is a significant biofuel candidate. A study by Bastian et al. (2011) demonstrated its production under anaerobic conditions using modified Escherichia coli. Engineering of the metabolic pathway allowed for efficient conversion from glucose to isobutanol, overcoming previous limitations in biofuel production.

Synthesis of Propargylic Amines

Fan and Ma (2013) researched the use of 2-Methylbut-2-en-1-ol in the synthesis of chiral propargylic amines. Their method yielded high enantiomeric excess and provided a pathway for creating complex organic compounds.

Chemical Reactions and Syntheses

Studies like Schmidt et al. (2012) and Coombes and Moody (2008) have explored the chemical reactions involving 2-Methylbut-2-en-1-ol. These reactions are fundamental in synthesizing various organic compounds, including prenylated quinone derivatives and various alcohols and ethers.

Medicinal Chemistry

In medicinal chemistry, Lee et al. (2006) isolated sesquiterpene hydroperoxides, including compounds derived from 2-Methylbut-2-en-1-ol, from the aerial parts of Aster spathulifolius. These compounds exhibited moderate cytotoxicity against human cancer cells (Lee et al., 2006).

Solution Enthalpies in Chemistry

The study of solution enthalpies of hydroxylic compounds, including 2-Methylbut-2-en-1-ol, has been explored by Reis et al. (2012). Understanding the enthalpies of such compounds is crucial for various chemical processes and pharmaceutical applications.

Biotransformation

Daramwar et al. (2012) investigated the biotransformation of 2-Methylbut-2-en-1-ol using the fungal strain Rhizopus oryzae. Their study highlights the potential of using microorganisms for the transformation of natural compounds into useful derivatives (Daramwar et al., 2012).

Combustion and Fuel Research

Park et al. (2015) conducted a comprehensive study on the combustion of 2-methylbutanol, providing valuable data for its potential use as an alternative fuel or blending component in combustion engines (Park et al., 2015).

Catalysis

Ji et al. (2011) developed a novel solid acid catalyst by grafting SnCl4 for the synthesis of 3-methylbut-3-en-1-ol, a compound closely related to 2-Methylbut-2-en-1-ol. Their work contributes to the field of catalysis and chemical synthesis (Ji et al., 2011).

properties

CAS RN

4675-87-0

Product Name

2-Methylbut-2-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

2-methylbut-2-en-1-ol

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3

InChI Key

NEJDKFPXHQRVMV-UHFFFAOYSA-N

SMILES

CC=C(C)CO

Canonical SMILES

CC=C(C)CO

density

0.863-0.869

Other CAS RN

4675-87-0

physical_description

Colourless liquid;  Green oily aroma

Pictograms

Flammable; Irritant

solubility

Slightly soluble
Soluble (in ethanol)

synonyms

(E)-2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol
2-methyl-2-buten-1-ol, (E)-isomer
2-methyl-2-buten-1-ol, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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